molecular formula C16H11ClN2O3 B10824125 RET agonist Q525

RET agonist Q525

Cat. No.: B10824125
M. Wt: 314.72 g/mol
InChI Key: FKTXGYUFKHBCIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

RET agonist Q525 is a selective small-molecule agonist of the RET receptor tyrosine kinase. It is known for its ability to activate RET signaling pathways, which are crucial for the development and maintenance of the nervous system. This compound has shown promise in preventing photoreceptor neuron loss in the retina, making it a potential therapeutic candidate for neurodegenerative diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of RET agonist Q525 involves the structural modification of a parent compound, Q121The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale organic synthesis techniques. This includes the optimization of reaction conditions to maximize yield and purity, as well as the use of advanced purification methods such as chromatography to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

RET agonist Q525 undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products

The major products formed from these reactions are various quinoline derivatives, which can be further modified to enhance their biological activity and selectivity towards the RET receptor .

Scientific Research Applications

RET agonist Q525 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study the structure-activity relationship of quinoline derivatives.

    Biology: Investigated for its role in activating RET signaling pathways and its effects on neuronal health.

    Medicine: Explored as a potential therapeutic agent for neurodegenerative diseases such as retinitis pigmentosa.

    Industry: Potential use in the development of drugs targeting RET-related pathways

Mechanism of Action

RET agonist Q525 exerts its effects by binding to the RET receptor tyrosine kinase, leading to its activation. This activation triggers downstream signaling pathways, including the AKT and extracellular signal-regulated kinase pathways, which are involved in cell survival and proliferation. The compound’s ability to activate RET signaling is independent of the GDNF family receptor alpha 1, making it a unique tool for studying RET-related biology .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of RET Agonist Q525

This compound is unique due to its ability to activate RET signaling independently of GDNF family receptor alpha 1. This property makes it a valuable tool for studying RET-related pathways and developing therapeutic agents targeting neurodegenerative diseases .

Properties

Molecular Formula

C16H11ClN2O3

Molecular Weight

314.72 g/mol

IUPAC Name

7-chloro-6-[4-(hydroxymethyl)anilino]quinoline-5,8-dione

InChI

InChI=1S/C16H11ClN2O3/c17-12-14(19-10-5-3-9(8-20)4-6-10)15(21)11-2-1-7-18-13(11)16(12)22/h1-7,19-20H,8H2

InChI Key

FKTXGYUFKHBCIY-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=O)C(=C(C2=O)NC3=CC=C(C=C3)CO)Cl)N=C1

Origin of Product

United States

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